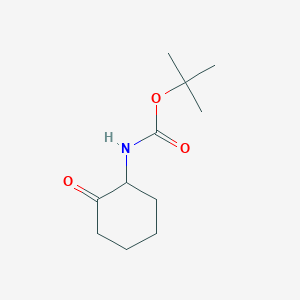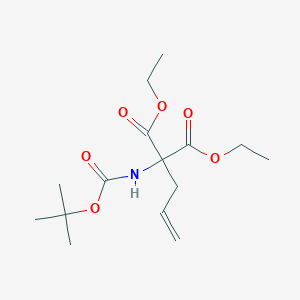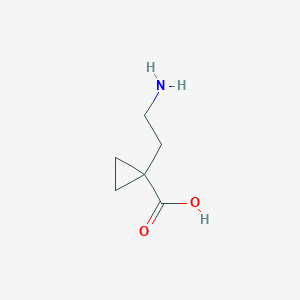
3-Acetyl-4-oxocyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-oxocyclohexane-1-carbonitrile is a chemical compound that has recently gained attention in scientific research. It is a versatile molecule that has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-oxocyclohexane-1-carbonitrile involves the inhibition of various enzymes and receptors that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-4-oxocyclohexane-1-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Acetyl-4-oxocyclohexane-1-carbonitrile in lab experiments is its versatility. It can be used as a starting material for the synthesis of various bioactive molecules. It is also relatively easy to synthesize and yields high purity product. However, one of the limitations is its potential toxicity. It is important to handle this compound with care and follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for the research on 3-Acetyl-4-oxocyclohexane-1-carbonitrile. One of the areas of interest is the development of new synthetic methods that can improve the yield and efficiency of the synthesis. Another area of interest is the optimization of the biological activity of this compound by designing new derivatives and analogs. In addition, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 3-Acetyl-4-oxocyclohexane-1-carbonitrile involves the reaction of cyclohexanone with acetyl cyanide in the presence of a catalyst such as piperidine or triethylamine. The reaction proceeds through an aldol condensation followed by a dehydration step to yield the desired product. This method is relatively simple and yields high purity product. However, the reaction conditions need to be carefully controlled to avoid side reactions and ensure high yield.
Aplicaciones Científicas De Investigación
3-Acetyl-4-oxocyclohexane-1-carbonitrile has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. It has been shown to exhibit significant biological activity against various diseases such as cancer, inflammation, and microbial infections. In addition, it has been used as a building block for the synthesis of various bioactive molecules.
Propiedades
Número CAS |
127682-20-6 |
|---|---|
Nombre del producto |
3-Acetyl-4-oxocyclohexane-1-carbonitrile |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-acetyl-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h7-8H,2-4H2,1H3 |
Clave InChI |
JDAWWDWUQMCZFD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(CCC1=O)C#N |
SMILES canónico |
CC(=O)C1CC(CCC1=O)C#N |
Sinónimos |
Cyclohexanecarbonitrile, 3-acetyl-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















